molecular formula C15H24O B14105684 Preisocalamenediol

Preisocalamenediol

Cat. No.: B14105684
M. Wt: 220.35 g/mol
InChI Key: QTFJNWQFKJITEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one is an organic compound with the molecular formula C15H24O It is a cyclodecenone derivative characterized by the presence of a methyl group, a methylene group, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one involves several steps, including the formation of the cyclodecenone ring and the introduction of the substituents. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the methyl, methylene, and isopropyl groups. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of (2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one include:

  • Preisocalamendiol
  • Preisocalamenediol
  • Preisocalamus glycol

Uniqueness

What sets (2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one apart from similar compounds is its unique combination of substituents and the specific configuration of its cyclodecenone ring

Properties

IUPAC Name

5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h6,11,14H,4-5,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFJNWQFKJITEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=C)CC(=O)C(CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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